molecular formula C20H14ClFN4O2S2 B11390814 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11390814
M. Wt: 460.9 g/mol
InChI Key: BMEDLDDEHKOAMZ-UHFFFAOYSA-N
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Description

5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a chloro group, a fluorophenylmethylsulfanyl group, and a methoxybenzothiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-fluoropyrimidine and a suitable amine.

    Introduction of the Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of the chloro group with a fluorophenylmethylsulfanyl group using reagents like sodium hydride and 2-fluorobenzyl chloride.

    Attachment of the Benzothiazolyl Group: The final step involves the coupling of the pyrimidine intermediate with 6-methoxy-1,3-benzothiazole-2-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenylmethylsulfanyl positions.

    Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, especially involving the sulfur atom in the sulfanyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, 2-fluorobenzyl chloride, and appropriate solvents like DMF (dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: The compound is explored for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Chemical Biology: It serves as a tool compound to study cellular pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core and chloro substituent.

    6-Methoxy-1,3-benzothiazole-2-amine: Contains the benzothiazole moiety.

    2-Fluorobenzyl chloride: Features the fluorophenylmethyl group.

Uniqueness

5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14ClFN4O2S2

Molecular Weight

460.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14ClFN4O2S2/c1-28-12-6-7-15-16(8-12)30-20(24-15)26-18(27)17-13(21)9-23-19(25-17)29-10-11-4-2-3-5-14(11)22/h2-9H,10H2,1H3,(H,24,26,27)

InChI Key

BMEDLDDEHKOAMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4F

Origin of Product

United States

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